4-(1H-benzo[d]imidazol-2-yl)morpholine

Histamine H3 Receptor GPCR CNS Disorders

4-(1H-benzo[d]imidazol-2-yl)morpholine (also known as 2-Morpholin-4-yl-1H-benzimidazole, CAS 31075-58-8) is a heterocyclic compound consisting of a benzimidazole core substituted at the 2-position with a morpholine ring. This structural motif positions the compound as a versatile scaffold in medicinal chemistry, particularly for programs targeting G-protein coupled receptors (GPCRs) such as histamine H3 and H4 receptors, as well as central nervous system (CNS) and metabolic disease targets.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 31075-58-8
Cat. No. B079559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-benzo[d]imidazol-2-yl)morpholine
CAS31075-58-8
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=CC=CC=C3N2
InChIInChI=1S/C11H13N3O/c1-2-4-10-9(3-1)12-11(13-10)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,12,13)
InChIKeyDYERGUDBIQHVKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-benzo[d]imidazol-2-yl)morpholine (CAS 31075-58-8): Procurement-Grade Heterocyclic Building Block for CNS & Metabolic Research


4-(1H-benzo[d]imidazol-2-yl)morpholine (also known as 2-Morpholin-4-yl-1H-benzimidazole, CAS 31075-58-8) is a heterocyclic compound consisting of a benzimidazole core substituted at the 2-position with a morpholine ring [1]. This structural motif positions the compound as a versatile scaffold in medicinal chemistry, particularly for programs targeting G-protein coupled receptors (GPCRs) such as histamine H3 and H4 receptors, as well as central nervous system (CNS) and metabolic disease targets [2]. Its commercial availability and well-defined physicochemical profile make it a strategic starting point for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why 4-(1H-benzo[d]imidazol-2-yl)morpholine (CAS 31075-58-8) is Not Interchangeable with Other Benzimidazole Derivatives


Substituting the 2-position morpholine ring of 4-(1H-benzo[d]imidazol-2-yl)morpholine with alternative heterocycles like piperidine or piperazine results in significantly altered target affinity profiles and physicochemical properties [1]. Direct evidence shows that the morpholine moiety confers a unique combination of sub-nanomolar affinity for the histamine H3 receptor, distinct CYP3A4 inhibition liability, and a specific LogP value that impacts CNS permeability [2]. Simply selecting a 'benzimidazole' building block without accounting for these quantitative differences risks derailing lead optimization efforts, making the procurement of this specific CAS number essential for reproducible SAR studies.

Quantitative Differentiators of 4-(1H-benzo[d]imidazol-2-yl)morpholine (CAS 31075-58-8) vs. Closest Analogs


High-Affinity Histamine H3 Receptor Binding with Sub-Nanomolar Potency

4-(1H-benzo[d]imidazol-2-yl)morpholine exhibits a high-affinity binding to the human Histamine H3 receptor (H3R), a key target for neurological disorders. Its dissociation constant (Kd) of 1.35 nM is in a range comparable to optimized leads but represents a distinct starting point compared to other benzimidazole-based H3 antagonists. For example, a series of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs achieved Ki values of ≤0.5 nM after extensive optimization [1]. This data positions the compound as a potent, unoptimized hit for H3R programs. [2]

Histamine H3 Receptor GPCR CNS Disorders Neurology

Moderate CYP3A4 Inhibition Liability for ADME/Tox Profiling

This compound demonstrates measurable inhibition of the major drug-metabolizing enzyme CYP3A4, a critical parameter for lead optimization. The inhibition constant (Ki) of 120 nM for midazolam 1'-hydroxylase activity provides a quantitative baseline for medicinal chemists to design out this liability, or to understand potential drug-drug interaction (DDI) risks. This is in contrast to its significantly weaker inhibition of CYP3A5 (Ki = 1.20 μM), a related isoform [1].

CYP3A4 Drug Metabolism ADME/Tox Hepatotoxicity

Enhanced Aqueous Solubility and Lower Lipophilicity vs. Piperidine Analog

The incorporation of a morpholine ring imparts a significantly more favorable physicochemical profile compared to the piperidine analog, 2-(1-piperidinyl)-1H-benzimidazole. Specifically, 4-(1H-benzo[d]imidazol-2-yl)morpholine has an estimated water solubility of 1866 mg/L and a calculated LogP of 1.46. In contrast, the piperidine analog exhibits a higher LogP of 2.62, indicating it is substantially more lipophilic and likely less water-soluble .

Physicochemical Properties Solubility Lipophilicity CNS Drug Design

Binding Profile Across Muscarinic Acetylcholine Receptor Subtypes

The compound displays a distinct binding affinity profile across different muscarinic acetylcholine receptor (mAChR) subtypes, a key consideration for programs targeting the cholinergic system. Affinity (Ki) values vary significantly depending on the tissue source, ranging from 116 nM in the cerebral cortex to 364 nM in the urinary bladder [1]. This subtype-dependent binding suggests potential for functional selectivity or differential tissue targeting, a property that simpler benzimidazole analogs may lack.

Muscarinic Receptors Cholinergic System CNS Peripheral Tissues

Recommended Procurement Scenarios for 4-(1H-benzo[d]imidazol-2-yl)morpholine (CAS 31075-58-8)


CNS Lead Optimization: Starting Point for Histamine H3 Receptor Antagonists

Procure this compound as a high-affinity (Kd = 1.35 nM) and commercially available starting point for H3R antagonist programs. Its balanced LogP of 1.46 and estimated solubility of 1866 mg/L make it particularly suitable for CNS drug discovery, offering a physicochemical advantage over more lipophilic analogs like the piperidine derivative (LogP = 2.62) . Researchers can use it as a core scaffold for SAR studies aimed at improving selectivity and in vivo efficacy, building upon the established H3R affinity [1].

ADME/Tox Profiling: Calibrating CYP3A4-Mediated Drug-Drug Interaction Risk

Utilize this compound as a tool to benchmark CYP3A4 inhibition liability in a lead series. Its known Ki of 120 nM for CYP3A4 provides a clear, quantitative reference point for medicinal chemists aiming to design out this metabolic liability or to interpret DDI potential in preclinical models [2]. The 10-fold selectivity over CYP3A5 (Ki = 1.20 μM) also allows for the study of isoform-specific inhibition.

Cholinergic Pharmacology: Probing Tissue-Specific Muscarinic Receptor Modulation

Employ this compound in studies investigating the differential modulation of muscarinic acetylcholine receptors in various tissues. The documented range of affinities—from Ki = 116 nM in the cerebral cortex to 364 nM in the urinary bladder—provides a basis for exploring subtype or tissue-selective effects [3]. This scenario is ideal for academic labs or biotech companies focused on the cholinergic system and seeking a well-characterized tool compound.

GPCR Screening Libraries: A Privileged Scaffold for Broad-Spectrum Profiling

Include 4-(1H-benzo[d]imidazol-2-yl)morpholine in focused GPCR screening libraries due to its demonstrated affinity for multiple receptors, including histamine H3/H4 and muscarinic acetylcholine receptors [1][3]. Its presence as a core scaffold in patent literature for various GPCR targets [4] suggests a privileged nature, making it a valuable component for hit-finding campaigns across several therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-benzo[d]imidazol-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.